3-fluoro-N-(4-methyl-2-nitrophenyl)benzamide
Overview
Description
3-fluoro-N-(4-methyl-2-nitrophenyl)benzamide is an aromatic amide compound characterized by the presence of a fluorine atom, a nitro group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-(4-methyl-2-nitrophenyl)benzamide typically involves the following steps:
Nitration: The starting material, 4-methylbenzoic acid, undergoes nitration to introduce the nitro group at the para position.
Fluorination: The nitro compound is then subjected to fluorination to introduce the fluorine atom at the meta position.
Amidation: The final step involves the reaction of the fluorinated nitro compound with benzoyl chloride in the presence of a base to form the desired amide.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, appropriate solvents.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products:
Reduction: 3-amino-N-(4-methyl-2-nitrophenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-fluoro-N-(4-carboxy-2-nitrophenyl)benzamide.
Scientific Research Applications
3-fluoro-N-(4-methyl-2-nitrophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(4-methyl-2-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the nitro group can participate in redox reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
3-fluoro-N-(4-methylphenyl)benzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
3-fluoro-N-(2-nitrophenyl)benzamide: The position of the nitro group is different, which can affect the compound’s properties and interactions.
N-(4-methyl-2-nitrophenyl)benzamide: Lacks the fluorine atom, which may influence the compound’s stability and reactivity.
Uniqueness: 3-fluoro-N-(4-methyl-2-nitrophenyl)benzamide is unique due to the combination of the fluorine atom, nitro group, and methyl group on the benzene ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-fluoro-N-(4-methyl-2-nitrophenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c1-9-5-6-12(13(7-9)17(19)20)16-14(18)10-3-2-4-11(15)8-10/h2-8H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAVDYCRXXMOOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701256580 | |
Record name | 3-Fluoro-N-(4-methyl-2-nitrophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701256580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312703-74-5 | |
Record name | 3-Fluoro-N-(4-methyl-2-nitrophenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312703-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-N-(4-methyl-2-nitrophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701256580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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